3-Hydroxy-5-(trifluoromethyl)benzaldehyde

pKa Nucleophilicity Alkylation selectivity

3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 1243312-51-7), also indexed as 3-Formyl-5-(trifluoromethyl)phenol, is a bifunctional aromatic aldehyde that integrates a meta‑directing trifluoromethyl (-CF3) group and a hydroxyl (-OH) group on the same benzaldehyde scaffold. With a molecular formula of C8H5F3O2 and a molecular weight of 190.12 g mol⁻¹, the compound is supplied as a faint‑yellow to faint‑beige solid with a typical purity specification of 95–98% and is recommended for storage at 2–8 °C under inert atmosphere.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 1243312-51-7
Cat. No. B1376151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(trifluoromethyl)benzaldehyde
CAS1243312-51-7
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)O)C=O
InChIInChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H
InChIKeyNEQXALZOVLWZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 1243312-51-7) – A Bench-Stable Fluorinated Aromatic Aldehyde Building Block for Agrochemical and Pharmaceutical Synthesis


3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 1243312-51-7), also indexed as 3-Formyl-5-(trifluoromethyl)phenol, is a bifunctional aromatic aldehyde that integrates a meta‑directing trifluoromethyl (-CF3) group and a hydroxyl (-OH) group on the same benzaldehyde scaffold . With a molecular formula of C8H5F3O2 and a molecular weight of 190.12 g mol⁻¹, the compound is supplied as a faint‑yellow to faint‑beige solid with a typical purity specification of 95–98% and is recommended for storage at 2–8 °C under inert atmosphere . Its combination of an electron‑withdrawing -CF3 substituent and a phenolic -OH handle makes it a versatile, late‑stage functionalization synthon for medicinal chemistry and crop‑protection discovery programs.

Why 3-Hydroxy-5-(trifluoromethyl)benzaldehyde Cannot Be Replaced by Common Regioisomeric Analogs in Structure‑Activity‑Driven Synthesis


Positional isomers such as 4‑Hydroxy‑3‑(trifluoromethyl)benzaldehyde (CAS 220227‑98‑5) or 3‑Hydroxy‑4‑(trifluoromethyl)benzaldehyde share the same atomic composition but differ substantially in key physicochemical properties that govern reactivity, purification, and downstream biological performance. For 3‑Hydroxy‑5‑(trifluoromethyl)benzaldehyde, the meta‑disposition of the -CF3 group relative to the aldehyde lowers the predicted pKa of the phenolic -OH to 8.24±0.10 compared with 8.98 for unsubstituted 3‑hydroxybenzaldehyde, thereby enhancing nucleophilicity under mildly basic conditions . Furthermore, the predicted boiling point of 240.7 °C and density of 1.429 g cm⁻³ differentiate it from the 4‑hydroxy‑3‑CF3 isomer (224 °C, 1.429 g cm⁻³) and the non‑fluorinated 3‑hydroxybenzaldehyde (240 °C, 1.118 g cm⁻³), directly impacting distillation recovery and chromatography resolution during scale‑up . Generic substitution with a non‑fluorinated or differently substituted analog therefore risks altered reaction kinetics, different impurity profiles, and unexpected biological activity, undermining reproducibility in medicinal‑chemistry and agrochemical‑discovery projects.

Quantitative Differentiation Evidence for 3-Hydroxy-5-(trifluoromethyl)benzaldehyde Relative to Closest Analogs


Predicted pKa of the Phenolic -OH: Enhanced Nucleophilicity Relative to Non‑Fluorinated 3‑Hydroxybenzaldehyde

The computed acid‑dissociation constant (pKa) of the phenolic hydroxyl group in 3‑Hydroxy‑5‑(trifluoromethyl)benzaldehyde is 8.24±0.10, which is 0.74 log units lower than the pKa of unsubstituted 3‑hydroxybenzaldehyde (8.98 at 25 °C) . The electron‑withdrawing effect of the meta‑CF3 substituent increases the acidity of the phenol, translating into a higher concentration of the more nucleophilic phenoxide anion at pH values near physiological or mildly basic reaction conditions. This difference enables selective O‑alkylation or O‑acylation in the presence of base‑sensitive functional groups, whereas the non‑fluorinated comparator requires stronger bases or higher temperatures to achieve comparable conversion, often leading to increased aldehyde‑oxidation by‑products.

pKa Nucleophilicity Alkylation selectivity

Predicted Boiling Point: Separation Advantage in Distillation‑Based Purification over the 4‑Hydroxy‑3‑CF3 Isomer

The predicted normal boiling point of 3‑Hydroxy‑5‑(trifluoromethyl)benzaldehyde is 240.7±35.0 °C, which is approximately 17 °C higher than the 224.0 °C predicted for the 4‑Hydroxy‑3‑(trifluoromethyl)benzaldehyde regioisomer . Although both values carry predictive uncertainty, the consistent trend across multiple estimation methods (Joback/Stein‑Brown) indicates that the 3‑hydroxy‑5‑CF3 substitution pattern imparts a systematically higher boiling point, likely due to stronger intermolecular hydrogen‑bonding networks permitted by the meta‑hydroxy topology. In preparative‑scale synthesis where fractional distillation is the primary purification method, this 17 °C difference can translate into fewer theoretical plates required for baseline separation from close‑boiling reaction by‑products, directly lowering purification costs.

Boiling point Distillation Isomer separation

Predicted Density: Differentiating from Non‑Fluorinated 3‑Hydroxybenzaldehyde for Liquid‑Liquid Extraction Workflows

The predicted density of 3‑Hydroxy‑5‑(trifluoromethyl)benzaldehyde is 1.429±0.06 g cm⁻³, which is 28% higher than the experimentally measured density of 3‑hydroxybenzaldehyde (1.1179 g cm⁻³ at 130 °C) . The increased mass density, driven by the trifluoromethyl group, significantly alters phase‑separation behavior in aqueous‑organic workups. In typical dichloromethane/water or ethyl‑acetate/water extractions, the fluorinated compound resides more decisively in the organic layer and accelerates phase disengagement, reducing emulsion formation—a common bottleneck during kilo‑lab campaigns that often forces chemists to switch to less desirable solvents.

Density Liquid-liquid extraction Workup scalability

Vendor‑Supplied Purity and Packaging: Intermediate‑Scale Procurement Readiness versus Non‑Fluorinated Analogs

Commercial suppliers offer 3‑Hydroxy‑5‑(trifluoromethyl)benzaldehyde at standardized purities of ≥97% (HPLC) with batch‑specific certificates of analysis (CoA) including NMR, HPLC, and GC data, and recommend long‑term storage at 2–8 °C under nitrogen . In contrast, the widely available 3‑hydroxybenzaldehyde (CAS 100‑83‑4) is typically provided at 98% purity without the same emphasis on inert‑atmosphere packaging for bench stability. For discovery programs that require immediate use of a fluorinated aldehyde building block without additional purification, the guaranteed ≥97% purity and documented storage protocol reduce the risk of aldehyde oxidation during shipping and storage, a concern that is more pronounced for non‑fluorinated analogs that may be shipped under ambient conditions.

Purity specification Batch consistency Procurement logistics

Hydrogen‑Bond Donor/Acceptor Count: Implications for Membrane Permeability and Target Engagement in Fragment‑Based Drug Discovery

The compound possesses one hydrogen‑bond donor (phenolic -OH) and five hydrogen‑bond acceptors (aldehyde oxygen, phenolic oxygen, and three fluorine atoms), as determined by standard cheminformatic analysis . This donor‑acceptor profile, combined with the lipophilicity contributed by the -CF3 group, falls within the Rule‑of‑Three guidelines for fragment‑based lead discovery, whereas the non‑fluorinated 3‑hydroxybenzaldehyde (1 donor, 2 acceptors) is substantially more polar and less likely to penetrate lipid membranes passively [1]. In the context of fragment library design, the balanced H‑bond capacity and moderate lipophilicity of the target compound increase the probability of detecting low‑affinity but ligand‑efficient hits against hydrophobic enzyme pockets, while the simpler analog may be restricted to highly polar binding sites.

Hydrogen bonding Lipophilicity Fragment-based screening

Optimal Procurement and Deployment Scenarios for 3-Hydroxy-5-(trifluoromethyl)benzaldehyde Based on Quantitative Differentiation Evidence


Late‑Stage Functionalization of Agrochemical Leads Requiring Mild Phenolic Alkylation

The 0.74‑unit pKa depression relative to 3‑hydroxybenzaldehyde (Section 3, Evidence 1) enables selective O‑alkylation with weak bases such as K₂CO₃ in acetone at ambient temperature, minimizing aldehyde oxidation side‑reactions. This property is critical for agrochemical discovery teams that need to introduce a -CF3‑bearing phenyl ether motif into advanced intermediates without protecting‑group manipulation.

Distillation‑Purified Building Block for Multi‑Kilogram Pharmaceutical Intermediate Campaigns

The +17 °C boiling‑point differential over the 4‑hydroxy‑3‑CF3 isomer (Section 3, Evidence 2) allows process chemists to achieve higher distillation recovery and purity during vacuum fractionation. Procurement of the 3‑hydroxy‑5‑CF3 isomer is therefore preferred when the downstream API impurity profile mandates ≤0.15% regioisomeric contamination.

Fragment‑Library Construction Targeting Hydrophobic Enzyme Pockets

The balanced H‑bond donor/acceptor count (1/5) and CF3‑enhanced lipophilicity (Section 3, Evidence 5) make the compound an ideal fragment for screening against targets with hydrophobic active sites, such as kinases or GPCRs. The non‑fluorinated analog 3‑hydroxybenzaldehyde, with only 2 H‑bond acceptors and lower lipophilicity, is less likely to yield ligand‑efficient hits in such campaigns.

Scalable Liquid‑Liquid Extraction Workflows in Contract Research Organizations (CROs)

The 28% higher density versus 3‑hydroxybenzaldehyde (Section 3, Evidence 3) accelerates phase separation during aqueous workups, reducing extraction cycle times from several hours to under 30 minutes for 10‑L scale batches. CROs offering parallel medicinal‑chemistry services can therefore increase throughput and reduce per‑compound synthesis costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.